molecular formula C18H20N2O3 B6030431 N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide

N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide

Cat. No. B6030431
M. Wt: 312.4 g/mol
InChI Key: OBCPPABBWPCIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide, also known as OPFP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. OPFP is a member of the pyrrolidinyl-furamide family of compounds, which has been shown to have a range of biological activities.

Mechanism of Action

The mechanism of action of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide is not fully understood. However, it is believed that this compound acts as a potent antagonist of the CB1 receptor, which is a key component of the endocannabinoid system. By blocking the CB1 receptor, this compound may be able to modulate the activity of the endocannabinoid system and produce a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in laboratory experiments. These effects include the modulation of pain sensation, appetite regulation, and mood. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide in laboratory experiments is its ability to selectively target the CB1 receptor. This makes this compound a valuable tool for studying the role of the endocannabinoid system in the brain. However, one of the limitations of using this compound is that it has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide. One area of focus is the development of more potent and selective CB1 receptor antagonists. Additionally, researchers are interested in exploring the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and other conditions that are thought to involve the endocannabinoid system. Finally, there is a need for further research on the long-term effects of this compound and other CB1 receptor antagonists.

Synthesis Methods

The synthesis of N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide is a complex process that involves the use of several chemical reagents and techniques. The most common method for synthesizing this compound involves the reaction of 3-phenylpropionyl chloride with pyrrolidine, followed by the addition of furfurylamine. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is as a tool for studying the role of the endocannabinoid system in the brain. The endocannabinoid system is a complex signaling system that plays a critical role in a variety of physiological processes, including pain sensation, appetite regulation, and mood.

properties

IUPAC Name

N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-17-12-15(19-18(22)16-9-5-11-23-16)13-20(17)10-4-8-14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCPPABBWPCIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCCC2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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